molecular formula C21H14O6 B11928060 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B11928060
M. Wt: 362.3 g/mol
InChI Key: AKCOXFGRLZSRRR-UHFFFAOYSA-N
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Description

5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is an aromatic compound with three carboxylic acid groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.

    Oxidation: The methyl groups are oxidized to carboxylic acid groups using a strong oxidizing agent such as nitric acid (HNO3) in the presence of water.

    Purification: The reaction mixture is cooled to room temperature, and the product is isolated by filtration and washing with a weakly basic solution (e.g., sodium hydroxide) to remove impurities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Condensation Reagents: Thionyl chloride (SOCl2), dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Reduction: Formation of alcohols.

    Oxidation: Formation of carbon dioxide.

    Condensation: Formation of amides and esters.

Mechanism of Action

The mechanism of action of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. This property is exploited in the formation of metal-organic frameworks (MOFs), where the compound acts as a tritopic bridging ligand . The molecular targets and pathways involved include the coordination sites on metal ions and the formation of extended network structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and its ability to form stable coordination complexes. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials.

Properties

Molecular Formula

C21H14O6

Molecular Weight

362.3 g/mol

IUPAC Name

5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C21H14O6/c22-19(23)15-7-5-13(6-8-15)12-1-3-14(4-2-12)16-9-17(20(24)25)11-18(10-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27)

InChI Key

AKCOXFGRLZSRRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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